molecular formula C11H10N2O2 B13863647 N-(8-hydroxyquinolin-7-yl)acetamide

N-(8-hydroxyquinolin-7-yl)acetamide

Cat. No.: B13863647
M. Wt: 202.21 g/mol
InChI Key: BIELRUGHIWSBGF-UHFFFAOYSA-N
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Description

N-(8-hydroxyquinolin-7-yl)acetamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an acetamide group at the 7th position. The unique structure of this compound allows it to exhibit various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-7-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-(8-hydroxyquinolin-7-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-hydroxyquinolin-7-yl)acetamide involves its ability to chelate metal ions, which can disrupt various biological processes. The compound can form stable complexes with metal ions, inhibiting their availability for essential cellular functions. This chelation mechanism is particularly relevant in its antimicrobial and anticancer activities, where it can interfere with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.

    N-(8-hydroxyquinolin-2-yl)acetamide: A structural isomer with different biological properties.

    2-[(8-hydroxyquinolin-7-yl)(phenyl)methylamino]benzoic acid: A derivative with enhanced metal chelation properties.

Uniqueness

N-(8-hydroxyquinolin-7-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and form stable complexes makes it a valuable compound in various research fields, particularly in the development of metal ion sensors and therapeutic agents .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(8-hydroxyquinolin-7-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c1-7(14)13-9-5-4-8-3-2-6-12-10(8)11(9)15/h2-6,15H,1H3,(H,13,14)

InChI Key

BIELRUGHIWSBGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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